molecular formula C7H15NO B2400962 1-(1-Methoxycyclobutyl)ethan-1-amine CAS No. 1595919-41-7

1-(1-Methoxycyclobutyl)ethan-1-amine

Cat. No. B2400962
CAS RN: 1595919-41-7
M. Wt: 129.203
InChI Key: YJLQAUWYNNACHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methoxycyclobutyl)ethan-1-amine is a chemical compound with the CAS Number: 1595919-41-7 . It has a molecular weight of 129.2 and is typically found in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1-methoxycyclobutyl)ethan-1-amine . The InChI code for this compound is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 129.2 . The InChI code for this compound is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 .

Scientific Research Applications

Flavor and Fragrance Industry

1-(1-Methoxycyclobutyl)ethan-1-amine contributes to the creation of novel flavors and fragrances. Its unique ring system imparts distinct olfactory properties. Flavor chemists use it as a building block to synthesize compounds that enhance food flavors or create new scent profiles for perfumes and cosmetics.

Safety and Hazards

The compound has been classified with the GHS02, GHS05, and GHS07 pictograms . The hazard statements associated with this compound are H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-(1-methoxycyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLQAUWYNNACHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methoxycyclobutyl)ethan-1-amine

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